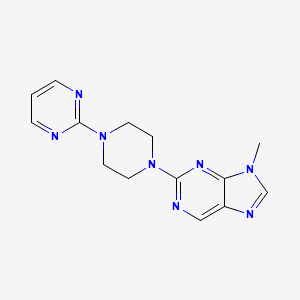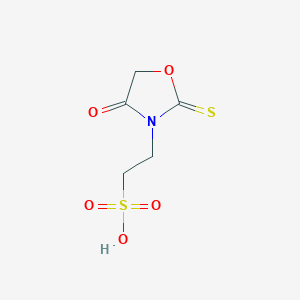
3-Oxazolidineethanesulfonic acid, 4-oxo-2-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxazolidineethanesulfonic acid, 4-oxo-2-thioxo-: is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. Its structure features a five-membered ring with an oxazolidine moiety, which is fused with a thioxo group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxazolidineethanesulfonic acid, 4-oxo-2-thioxo- typically involves the reaction of primary amines with carbon disulfide (CS₂) and itaconic anhydride. This one-pot synthesis method is efficient and yields functionalized 4-oxo-2-thioxo-1,3-thiazinanes . The reaction is carried out under mild conditions, often at ambient temperature, and results in the formation of the desired product with good yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Oxazolidineethanesulfonic acid, 4-oxo-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, 3-Oxazolidineethanesulfonic acid, 4-oxo-2-thioxo- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound has shown potential as an enzyme inhibitor, particularly as an aldose reductase inhibitor . This makes it a valuable tool for studying enzyme kinetics and developing therapeutic agents for diseases related to enzyme dysfunction.
Medicine: In medicine, derivatives of this compound have been investigated for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . Its ability to inhibit specific enzymes makes it a promising candidate for drug development.
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Oxazolidineethanesulfonic acid, 4-oxo-2-thioxo- involves its interaction with specific molecular targets, such as enzymes. For example, as an aldose reductase inhibitor, the compound binds to the active site of the enzyme, preventing the reduction of glucose to sorbitol . This inhibition can help manage complications related to diabetes by reducing the accumulation of sorbitol in tissues.
Molecular Targets and Pathways:
Aldose Reductase: The compound targets the aldose reductase enzyme, which is involved in the polyol pathway.
Binding Interactions: Key interactions with amino acid residues in the enzyme’s active site, such as His110, Trp111, Tyr48, and Leu300, contribute to its inhibitory activity.
Comparison with Similar Compounds
Rhodanine-3-acetic acid: This compound shares structural similarities with 3-Oxazolidineethanesulfonic acid, 4-oxo-2-thioxo-, particularly the thioxo group and the five-membered ring.
Epalrestat: A clinically used aldose reductase inhibitor that is structurally related to the compound.
Uniqueness: 3-Oxazolidineethanesulfonic acid, 4-oxo-2-thioxo- is unique due to its combination of an oxazolidine ring and a thioxo group. This structural feature imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
CAS No. |
68561-10-4 |
|---|---|
Molecular Formula |
C5H7NO5S2 |
Molecular Weight |
225.2 g/mol |
IUPAC Name |
2-(4-oxo-2-sulfanylidene-1,3-oxazolidin-3-yl)ethanesulfonic acid |
InChI |
InChI=1S/C5H7NO5S2/c7-4-3-11-5(12)6(4)1-2-13(8,9)10/h1-3H2,(H,8,9,10) |
InChI Key |
PPMCSZRGJHEBAY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=S)O1)CCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


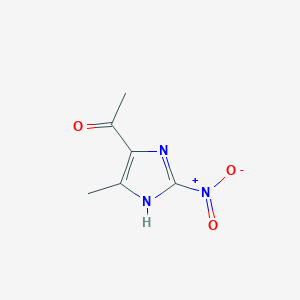

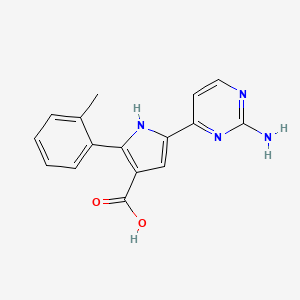
![3-Benzofurancarboxylicacid,5-[(2-fluorobenzoyl)oxy]-2-(4-methoxyphenyl)-,ethylester(9CI)](/img/structure/B13796950.png)
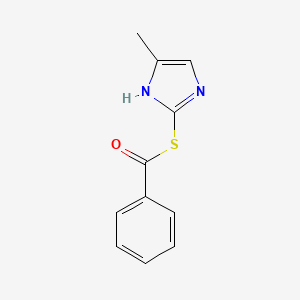
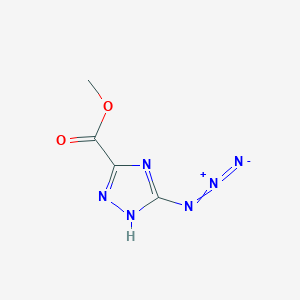
![2,5-dimethyl-1-[4-(4-nitrophenyl)phenyl]pyrrole-3-carbaldehyde](/img/structure/B13796960.png)
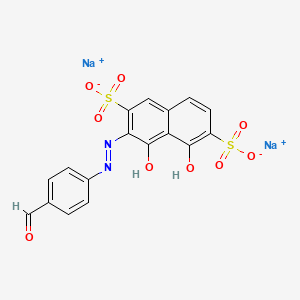

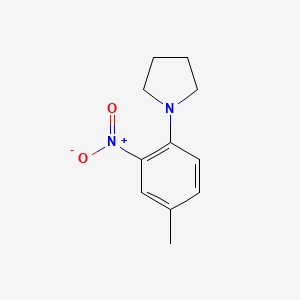
![3H-Furo[3,4-b]imidazo[4,5-d]pyridine](/img/structure/B13796989.png)

![Trimethylsilyl 4-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)butanoate](/img/structure/B13797016.png)
